molecular formula C20H20N4O2 B2822246 N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954812-21-6

N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2822246
CAS No.: 954812-21-6
M. Wt: 348.406
InChI Key: RHQNDDNHUKBNBP-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 5. The structural features include:

  • Position 1: A phenyl group.
  • Position 5: A propan-2-yl (isopropyl) group.
  • Position 4: A carboxamide moiety linked to a 3-acetylphenyl substituent.

This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole derivatives, followed by carboxamide coupling . Its molecular weight is approximately 351.39 g/mol (calculated from C₂₀H₂₁N₅O₂). The acetyl group at the 3-position of the phenyl ring enhances hydrophobicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-10-5-4-6-11-17)20(26)21-16-9-7-8-15(12-16)14(3)25/h4-13H,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNDDNHUKBNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Introduction of the acetylphenyl group: This step involves the acylation of the triazole ring with 3-acetylphenyl chloride in the presence of a base such as triethylamine.

    Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base.

    Formation of the carboxamide group: This final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole carboxamides are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name Position 1 Position 5 Position 4 (Carboxamide Substituent) Key Properties/Activities Reference
N-(3-Acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Phenyl Isopropyl 3-Acetylphenyl High synthetic yield (90%); potential antitumor activity inferred from structural analogs
N-(2-Fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Phenyl Isopropyl 2-Fluorophenyl Anticancer screening candidate; molecular weight = 324.36 g/mol
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Free carboxylic acid GP = 68.09% (NCI-H522 lung cancer cells); c-Met kinase inhibition
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl Amino group 2,4-Dimethoxyphenyl Antiproliferative activity (SNB-75 CNS cancer: GP = -27.30%)
N-(3-Acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide Benzoisoxazolyl Methyl 3-Acetylphenyl High yield (90%); fused heterocycle enhances rigidity

Key Observations

Substituent Effects on Bioactivity: The isopropyl group at position 5 (target compound) provides steric bulk compared to smaller groups like methyl (in ) or electron-withdrawing groups like trifluoromethyl (). This may influence binding pocket interactions in enzymes such as c-Met kinase .

Synthetic Efficiency :

  • The target compound and its benzoisoxazolyl analog () both exhibit high synthetic yields (~90%), likely due to optimized CuAAC and amidation conditions. In contrast, derivatives with electron-deficient aromatic rings (e.g., 4-chlorophenyl) require stricter reaction controls .

The acetyl group in the target compound may mimic kinase-binding motifs observed in other acetylated triazoles .

Physicochemical Properties: The target compound’s logP (estimated ~3.5) is higher than amino-substituted analogs (e.g., : logP ~2.1), suggesting improved membrane permeability but reduced aqueous solubility.

Biological Activity

N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as D731-0022, is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential antimicrobial, antifungal, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, with a molecular weight of 348.4 g/mol. The compound features a triazole ring, which is known for its role in enhancing biological activity in various contexts. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
CAS Number954319-31-4
Chemical StructureChemical Structure

Antimicrobial and Antifungal Properties

Research indicates that triazole compounds often exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components in microbes.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including lung cancer (H460) and colon cancer cells.

A notable study reported an IC50 value of 6.06 μM for a related triazole compound against H460 cells, indicating significant antitumor activity . The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), which are critical in mediating cancer cell death.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Kumar et al. (2023), a series of 1,2,3-triazole hybrids were synthesized and tested for their anticancer properties. One particular derivative showed a pronounced ability to induce apoptosis in H460 cells by increasing LC3 expression and γ-H2AX levels, suggesting enhanced autophagy and DNA damage response mechanisms .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of triazole derivatives, revealing that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

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